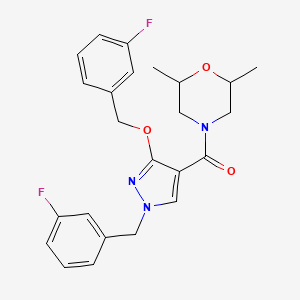

![molecular formula C21H22N2O4 B2981175 1-Isopropyl-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene CAS No. 338392-43-1](/img/structure/B2981175.png)

1-Isopropyl-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

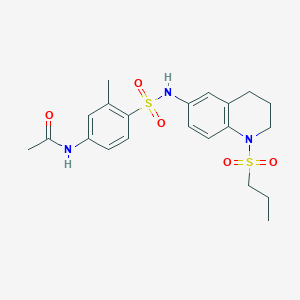

1-Isopropyl-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene, also known as INCB018424, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first synthesized in 2003 by Incyte Corporation, and has since been the subject of extensive research due to its potential applications in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Inclusion Complex Formation and Hydrogen Bonding

1,3,5-Tris(4-nitrobenzoyl)benzene, a compound with a similar nitrobenzoyl functional group, was prepared and found to form crystalline inclusion complexes with certain solvents. These complexes are mediated by C–H···O hydrogen bonding, highlighting the potential of nitrobenzoyl compounds in creating specific host-guest interactions for molecular recognition and encapsulation applications (Pigge et al., 2000).

Synthesis and Structural Analysis

The reactivity of nitro groups with other compounds, such as in the synthesis of n,n-diethyl-3,3a-dihydro-3-methylbenzofuro[3,2-c]isoxazole-3-carboxamide, provides insight into the chemical transformations that nitrobenzoyl compounds can undergo. This includes thermal reactions to yield addition products, as demonstrated by the reaction of 3-nitrobenzo[b]furan with diethylaminopropyne (Wit et al., 1980).

Electrophilic Nitro Compounds in Cycloaddition Reactions

Electrophilic nitro compounds, like nitrobenzothiophenes, when reacted with dienes, showcase polar Diels–Alder reactions. This suggests the utility of nitrobenzoyl derivatives in synthesizing complex heterocyclic structures, which could have applications in developing pharmaceuticals and agrochemicals (Rosa et al., 2015).

Anion Transport and Supramolecular Chemistry

The modification of compounds to include strong electron-withdrawing substituents, such as nitro groups, significantly increases their anionophoric activity. This indicates the potential of nitrobenzoyl derivatives in creating efficient anion transporters for applications in membrane science and ion-selective sensors (Peng et al., 2016).

Eigenschaften

IUPAC Name |

[(E)-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethylideneamino] 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-13(2)15-4-6-16(7-5-15)20-12-19(20)14(3)22-27-21(24)17-8-10-18(11-9-17)23(25)26/h4-11,13,19-20H,12H2,1-3H3/b22-14+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBHBBKESHGKEN-HYARGMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2981092.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2981096.png)

![2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2981106.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2981107.png)

![5-Cyano-2-phenyl-6-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinecarboxylic acid ethyl ester](/img/structure/B2981108.png)

![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2981109.png)

![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2981114.png)